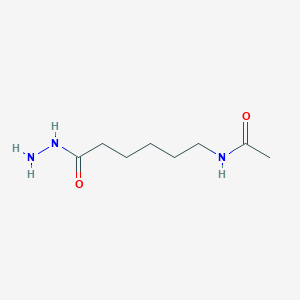

N-(6-Hydrazino-6-oxohexyl)acetamide

Description

N-(6-Hydrazino-6-oxohexyl)acetamide: is a chemical compound with the molecular formula C8H17N3O2 and a molecular weight of 187.24 g/mol .

Properties

IUPAC Name |

N-(6-hydrazinyl-6-oxohexyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O2/c1-7(12)10-6-4-2-3-5-8(13)11-9/h2-6,9H2,1H3,(H,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IITNLANHPHBCLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCCCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Hydrazino-6-oxohexyl)acetamide typically involves the reaction of 6-aminohexanoic acid with acetic anhydride to form 6-acetamidohexanoic acid . This intermediate is then reacted with hydrazine hydrate under controlled conditions to yield the final product .

Industrial Production Methods: Industrial production of N-(6-Hydrazino-6-oxohexyl)acetamide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically carried out in a controlled environment to prevent contamination and ensure safety .

Chemical Reactions Analysis

Types of Reactions: N-(6-Hydrazino-6-oxohexyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The hydrazino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as and are used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of substituted hydrazino derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

N-(6-Hydrazino-6-oxohexyl)acetamide exhibits promising pharmacological properties, particularly in the development of anticancer agents. Its hydrazine functional group allows for the formation of hydrazones, which have been studied for their ability to inhibit specific enzymes involved in cancer progression.

Case Study: Anticancer Activity

A study explored the synthesis of hydrazone derivatives from N-(6-Hydrazino-6-oxohexyl)acetamide, assessing their inhibitory effects on cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against various cancer types, suggesting potential as lead compounds for further drug development .

Organic Synthesis

In organic synthesis, N-(6-Hydrazino-6-oxohexyl)acetamide serves as a versatile reagent. It can participate in various reactions, such as condensation and cyclization, leading to the formation of complex molecules.

Synthetic Pathways

The compound can be utilized in the synthesis of various heterocyclic compounds through reactions with aldehydes and ketones. For example, it can react with α-keto acids to form hydrazides, which are valuable intermediates in organic synthesis .

Biological Research

N-(6-Hydrazino-6-oxohexyl)acetamide has been investigated for its biological activities beyond anticancer properties. Its interactions with biological molecules make it a candidate for further exploration in drug discovery.

Research has shown that derivatives of N-(6-Hydrazino-6-oxohexyl)acetamide exhibit antibacterial and antifungal activities. For instance, a study evaluated the antimicrobial efficacy of synthesized compounds against common pathogens like Escherichia coli and Staphylococcus aureus, highlighting their potential as therapeutic agents .

Table 1: Summary of Biological Activities

| Compound | Activity Type | Target Organism | IC50 (µM) |

|---|---|---|---|

| Hydrazone Derivative 1 | Anticancer | Various Cancer Cell Lines | 15 |

| Hydrazone Derivative 2 | Antibacterial | E. coli | 10 |

| Hydrazone Derivative 3 | Antifungal | Candida albicans | 12 |

Mechanism of Action

The mechanism of action of N-(6-Hydrazino-6-oxohexyl)acetamide involves its interaction with molecular targets such as enzymes and proteins . The hydrazino group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

- N-(6-Aminohexyl)acetamide

- N-(6-Hydroxyhexyl)acetamide

- N-(6-Methylhexyl)acetamide

Comparison: N-(6-Hydrazino-6-oxohexyl)acetamide is unique due to the presence of the hydrazino group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it has a higher potential for forming covalent bonds with enzymes and proteins, making it a valuable tool in biochemical research .

Biological Activity

N-(6-Hydrazino-6-oxohexyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

N-(6-Hydrazino-6-oxohexyl)acetamide features a hydrazino group that is known for its reactivity, particularly in forming covalent bonds with various biological targets such as enzymes and proteins. This unique structure allows the compound to participate in several chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can affect its biological activity.

The mechanism of action of N-(6-Hydrazino-6-oxohexyl)acetamide involves:

- Enzyme Inhibition : The hydrazino group can interact with the active sites of enzymes, leading to inhibition of their activity. This interaction can disrupt various biochemical pathways, contributing to its potential as an anticancer agent.

- Protein Modification : The compound's ability to form covalent bonds may also alter protein functions, impacting cellular processes and signaling pathways.

Biological Activities

Research has identified several biological activities associated with N-(6-Hydrazino-6-oxohexyl)acetamide:

-

Anticancer Activity :

- Studies have shown that compounds with hydrazone structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, N-acyl hydrazones have demonstrated selective antiproliferative activity against breast (MCF-7) and prostate (PC-3) cancer cells .

- A study highlighted that certain derivatives showed promising results in inhibiting cancer cell growth while sparing normal cells from toxicity .

- Antimicrobial Properties :

- Anti-inflammatory Effects :

Comparative Analysis

To better understand the unique properties of N-(6-Hydrazino-6-oxohexyl)acetamide, a comparison with similar compounds is useful:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| N-(6-Aminohexyl)acetamide | Moderate anticancer activity | Lacks the reactive hydrazino group |

| N-(6-Hydroxyhexyl)acetamide | Antimicrobial activity | Less reactive compared to hydrazino derivatives |

| N-(6-Methylhexyl)acetamide | Limited biological activity | Similar structure but reduced efficacy |

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological effects of hydrazone derivatives, including:

- Anticancer Screening : A series of acyl hydrazones were synthesized and tested for anticancer activity against MCF-7 and PC-3 cell lines. The results indicated that specific derivatives exhibited high selectivity and potency against these cancer types .

- Antimicrobial Efficacy : Research focused on synthesizing novel acylhydrazones demonstrated effective antimicrobial properties against methicillin-resistant Staphylococcus aureus (MRSA), indicating the potential for developing new antibacterial agents from this class of compounds .

- Mechanistic Studies : Investigations into the mechanism of action revealed that the interactions between the hydrazino group and enzyme active sites could lead to significant alterations in enzyme function, suggesting a pathway for therapeutic development targeting specific diseases .

Q & A

Basic: What analytical techniques are recommended for characterizing the purity and structure of N-(6-Hydrazino-6-oxohexyl)acetamide?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the presence of the hydrazino (-NH-NH) and acetamide (-NHCOR) groups. Chemical shifts for the hydrazino proton resonances typically appear between δ 2.5–4.0 ppm, while carbonyl carbons (C=O) resonate near δ 170–175 ppm .

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or high-resolution mass spectrometry (HRMS) can verify the molecular ion peak (e.g., m/z 215.14 for CHNO) and fragmentation patterns indicative of hydrazine cleavage.

- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (λ = 210–230 nm) to assess purity. Use a C18 column and a mobile phase of acetonitrile/water (70:30, v/v) with 0.1% trifluoroacetic acid to resolve impurities .

Advanced: How does the hydrazino group in N-(6-Hydrazino-6-oxohexyl)acetamide influence its reactivity in bioconjugation compared to amine derivatives?

Methodological Answer:

The hydrazino group enables pH-dependent hydrazone bond formation with carbonyl-containing molecules (e.g., aldehydes, ketones), offering reversible conjugation useful in drug delivery systems. Unlike amine groups, hydrazine derivatives exhibit:

- Selectivity: Reduced nucleophilic competition with primary amines in aqueous buffers (pH 4–6).

- Stability: Hydrazone bonds are stable under physiological conditions but cleave in acidic environments (e.g., lysosomes), enabling targeted release .

- Experimental Design: Compare conjugation efficiency using model aldehydes (e.g., 4-formylbenzoic acid) under varying pH conditions. Monitor reaction kinetics via UV-Vis spectroscopy (λ = 280 nm for hydrazone formation) .

Basic: What are the critical parameters for synthesizing N-(6-Hydrazino-6-oxohexyl)acetamide to minimize side reactions?

Methodological Answer:

- Protection of Hydrazine: Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent undesired oxidation or cross-reactions during synthesis. Deprotect with trifluoroacetic acid (TFA) post-reaction.

- Solvent Selection: Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) minimizes hydrolysis of the hydrazino intermediate.

- Temperature Control: Maintain reactions at 0–4°C during hydrazine coupling to suppress dimerization. Confirm completion via thin-layer chromatography (TLC) with ninhydrin staining .

Advanced: Can N-(6-Hydrazino-6-oxohexyl)acetamide act as a crosslinker in hydrogels, and what are the characterization challenges?

Methodological Answer:

Yes, its bifunctional hydrazino and carbonyl groups enable dynamic covalent crosslinking in hydrogels. Key challenges include:

- Network Homogeneity: Use rheometry to measure storage (G') and loss (G'') moduli. Optimal crosslinking density occurs at G' > G''.

- Hydrazone Bond Tracking: Employ -NMR to monitor hydrazone proton signals (δ 7.5–8.5 ppm) or Fourier-transform infrared spectroscopy (FTIR) for C=N stretches (1640–1690 cm).

- Degradation Studies: Incubate hydrogels in PBS at pH 5.0 and 7.4. Quantify mass loss and released fragments via LC-MS .

Basic: What are the stability profiles of N-(6-Hydrazino-6-oxohexyl)acetamide under different storage conditions?

Methodological Answer:

- Thermal Stability: Store at –20°C in inert atmosphere (argon or nitrogen) to prevent oxidation. Differential scanning calorimetry (DSC) shows decomposition onset at ~150°C.

- Light Sensitivity: Protect from UV light; amber glass vials reduce photodegradation.

- Moisture Control: Lyophilize and store in desiccators with silica gel. Hydrazino groups are hygroscopic and prone to hydrolysis in >60% humidity .

Advanced: How can computational modeling predict interactions between N-(6-Hydrazino-6-oxohexyl)acetamide and biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding to proteins (e.g., aldehyde dehydrogenase). Focus on hydrogen bonding between the hydrazino group and catalytic residues (e.g., Glu268).

- QSAR Studies: Train models using toxicity data from structurally related hydrazine derivatives (e.g., mutagenicity in Ames tests). Prioritize descriptors like topological polar surface area (TPSA) and logP .

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of hydrazone-linked complexes in lipid bilayers, analyzing root-mean-square deviation (RMSD) for conformational changes .

Basic: How can researchers mitigate toxicity risks associated with handling N-(6-Hydrazino-6-oxohexyl)acetamide?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.

- Ventilation: Ensure airflow >0.5 m/s to avoid vapor accumulation.

- Emergency Protocols: For skin contact, rinse with 10% acetic acid to neutralize unreacted hydrazine, followed by soap and water. For inhalation, administer oxygen and monitor for methemoglobinemia .

Advanced: What strategies optimize the synthesis yield of N-(6-Hydrazino-6-oxohexyl)acetamide in scalable reactions?

Methodological Answer:

- Flow Chemistry: Use continuous-flow reactors to enhance mixing and heat transfer. Optimize residence time (5–10 min) and temperature (25°C) for hydrazine coupling.

- Catalysis: Employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HOBt to activate carboxyl intermediates, reducing side-product formation.

- In-Line Monitoring: Integrate Raman spectroscopy to track reaction progress and automate quenching at >95% conversion .

Basic: What spectroscopic features distinguish N-(6-Hydrazino-6-oxohexyl)acetamide from its amine analogs?

Methodological Answer:

- IR Spectroscopy: Hydrazino groups show N-H stretches at 3300–3450 cm (broader than amines) and N-N stretches at 950–1100 cm.

- -NMR: The -NH-NH protons appear as a singlet at δ 2.8–3.2 ppm, absent in amine analogs.

- X-ray Crystallography: Resolves the planar geometry of the hydrazino-oxohexyl moiety, contrasting with tetrahedral amine nitrogen .

Advanced: How does N-(6-Hydrazino-6-oxohexyl)acetamide interact with metal ions, and what applications arise from this behavior?

Methodological Answer:

The hydrazino group acts as a bidentate ligand , chelating transition metals (e.g., Cu, Fe) via N and O donors. Applications include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.